molecular formula C9H14O2 B2366747 (3aR,5R,6aS)-5-methoxy-octahydropentalen-2-one CAS No. 441016-97-3

(3aR,5R,6aS)-5-methoxy-octahydropentalen-2-one

Cat. No.: B2366747
CAS No.: 441016-97-3
M. Wt: 154.21 g/mol
InChI Key: JUZGULRWIIOVOK-UHFFFAOYSA-N
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Description

(3aR,5R,6aS)-5-methoxy-octahydropentalen-2-one: is a complex organic compound characterized by its unique stereochemistry and functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3aR,5R,6aS)-5-methoxy-octahydropentalen-2-one typically involves multiple steps, starting from readily available precursors. One common method involves the cyclization of a suitable diene with a methoxy group, followed by hydrogenation to achieve the octahydro structure. The reaction conditions often require the use of catalysts such as palladium on carbon (Pd/C) under hydrogen gas at elevated pressures and temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

(3aR,5R,6aS)-5-methoxy-octahydropentalen-2-one undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a carbonyl group.

    Reduction: The carbonyl group in the compound can be reduced to an alcohol.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: Nucleophiles such as sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) under basic conditions.

Major Products Formed

    Oxidation: Formation of (3aR,5R,6aS)-5-oxo-octahydropentalen-2-one.

    Reduction: Formation of (3aR,5R,6aS)-5-hydroxy-octahydropentalen-2-one.

    Substitution: Formation of various substituted octahydropentalenones depending on the nucleophile used.

Scientific Research Applications

(3aR,5R,6aS)-5-methoxy-octahydropentalen-2-one has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a lead compound in drug discovery for the development of new therapeutic agents.

    Industry: Utilized in the synthesis of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (3aR,5R,6aS)-5-methoxy-octahydropentalen-2-one involves its interaction with specific molecular targets. The methoxy group and the octahydro structure allow the compound to fit into enzyme active sites or receptor binding pockets, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • (3aR,5R,6aS)-5-hydroxy-octahydropentalen-2-one
  • (3aR,5R,6aS)-5-oxo-octahydropentalen-2-one
  • (3aR,5R,6aS)-5-ethoxy-octahydropentalen-2-one

Uniqueness

(3aR,5R,6aS)-5-methoxy-octahydropentalen-2-one is unique due to its specific stereochemistry and the presence of a methoxy group, which imparts distinct chemical reactivity and biological activity compared to its analogs. The methoxy group can participate in various chemical reactions, making it a versatile intermediate in organic synthesis.

Properties

CAS No.

441016-97-3

Molecular Formula

C9H14O2

Molecular Weight

154.21 g/mol

IUPAC Name

5-methoxy-3,3a,4,5,6,6a-hexahydro-1H-pentalen-2-one

InChI

InChI=1S/C9H14O2/c1-11-9-4-6-2-8(10)3-7(6)5-9/h6-7,9H,2-5H2,1H3

InChI Key

JUZGULRWIIOVOK-UHFFFAOYSA-N

SMILES

COC1CC2CC(=O)CC2C1

Canonical SMILES

COC1CC2CC(=O)CC2C1

solubility

not available

Origin of Product

United States

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